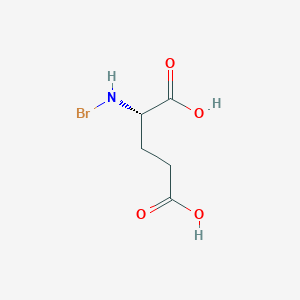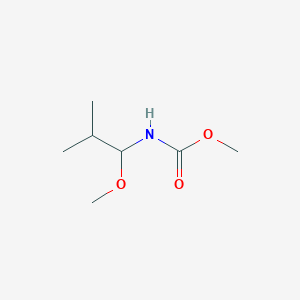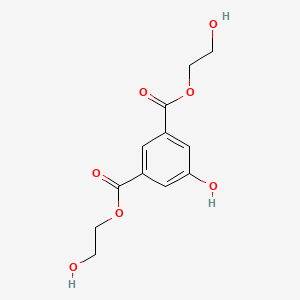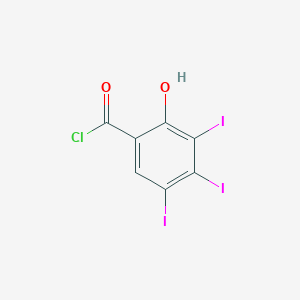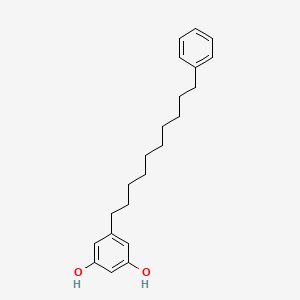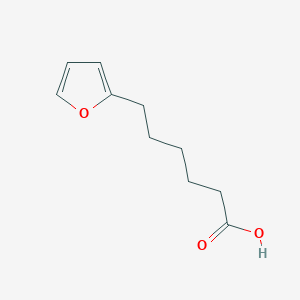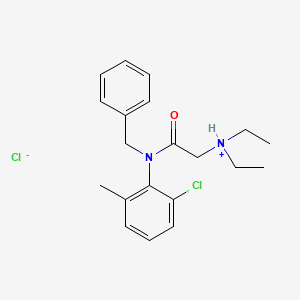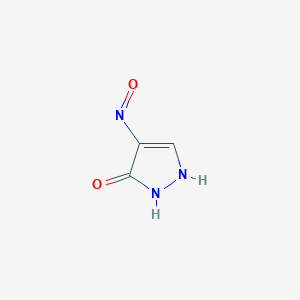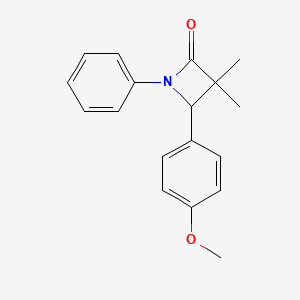
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of Substituents: The methoxyphenyl, dimethyl, and phenyl groups can be introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using anisole as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-1-phenylazetidin-2-one: Lacks the dimethyl groups.
3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the methoxyphenyl group.
4-(4-Methoxyphenyl)-3,3-dimethylazetidin-2-one: Lacks the phenyl group.
Uniqueness
4-(4-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxyphenyl group, dimethyl groups, and phenyl group in the azetidinone ring makes it a versatile compound for various applications.
Propiedades
| 74185-89-0 | |
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-9-11-15(21-3)12-10-13)19(17(18)20)14-7-5-4-6-8-14/h4-12,16H,1-3H3 |
Clave InChI |
SFTRKAUBDHTZEX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/no-structure.png)
